Product packaging for Decarbonyl zolmitriptan dihydrochloride(Cat. No.:CAS No. 1241387-63-2)

Decarbonyl zolmitriptan dihydrochloride

Cat. No.: B590082
CAS No.: 1241387-63-2
M. Wt: 334.285
InChI Key: OGAWTCZKHGHOOU-GXKRWWSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Profiling in Drug Development and Manufacturing

Impurity profiling is of fundamental importance throughout the lifecycle of a drug product for several key reasons. It is essential for ensuring patient safety, as some impurities can be toxic, mutagenic, or carcinogenic. longdom.orgbiomedres.us By identifying and quantifying these potentially harmful substances, manufacturers can mitigate risks to public health. longdom.org

Furthermore, impurity profiling plays a crucial role in regulatory compliance. longdom.org Global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines that mandate the control of impurities in pharmaceutical products. longdom.orgjpionline.org Adherence to these standards is a prerequisite for obtaining market approval. longdom.org

The stability of a drug product is also intrinsically linked to its impurity profile. longdom.org Certain impurities can accelerate the degradation of the API or destabilize the formulation, leading to a decrease in potency and a shortened shelf life. longdom.org Understanding the impurity profile helps in establishing appropriate storage conditions and ensuring the product remains effective throughout its intended use period. globalpharmatek.com

Finally, impurity profiling is integral to process optimization and quality control in drug manufacturing. globalpharmatek.com It provides valuable insights into how different manufacturing parameters can influence the formation of impurities, allowing for the development of more robust and controlled production processes. globalpharmatek.com

Classification of Pharmaceutical Impurities

Pharmaceutical impurities are broadly categorized based on their origin. The ICH classifies them into three main categories: organic impurities, inorganic impurities, and residual solvents. ich.org

Process-Related Impurities

Process-related impurities are substances that are introduced during the manufacturing process of the API. youtube.com These can include starting materials, by-products of the synthesis, intermediates that did not fully react, and reagents, ligands, or catalysts used in the chemical reactions. ich.orgyoutube.com For instance, in the synthesis of zolmitriptan (B1197), potential process-related impurities include precursors like (S)-4-(aminobenzyl)-1,3-oxazolidin-2-one (impurity I) and (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one (impurity II). nih.gov

Degradation Products

Degradation products are impurities that form as a result of the chemical breakdown of the drug substance over time. ich.org This degradation can be triggered by various factors such as exposure to light, heat, humidity, or interaction with other components in the drug formulation. jetir.org Forced degradation studies, where the drug substance is subjected to stress conditions like acidic or alkaline hydrolysis, oxidation, and photolysis, are conducted to identify potential degradation products. jetir.orgnih.gov In the case of zolmitriptan, significant degradation has been observed under alkaline and oxidative stress conditions. nih.gov

Residual Solvents and Inorganic Impurities

Residual solvents are organic or inorganic liquids used during the synthesis of the drug substance or in the preparation of the drug product. ich.org Since these solvents are generally of known toxicity, their control is a critical aspect of pharmaceutical manufacturing. ich.org Inorganic impurities are non-carbon-based substances that can be introduced during the production process. biomedres.us These can include reagents, ligands, catalysts, heavy metals, or other residual metals, as well as inorganic salts and filter aids. ich.orgyoutube.com

Regulatory Frameworks for Impurity Control (e.g., ICH Guidelines)

The International Council for Harmonisation (ICH) has developed a comprehensive set of guidelines to ensure the quality, safety, and efficacy of pharmaceutical products. Several of these guidelines specifically address the control of impurities.

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgpremier-research.com It establishes thresholds for impurities that trigger the need for reporting, identification, and safety qualification. ich.org

ICH Q3B(R2): Impurities in New Drug Products This guideline focuses on impurities that are degradation products of the drug substance or that arise from interactions between the drug substance and excipients in the final drug product. premier-research.com

ICH Q3C: Residual Solvents This document provides guidance on permissible limits for residual solvents in pharmaceutical products based on their toxicity. jpionline.orgindustrialpharmacist.com

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities This guideline outlines a framework for identifying, categorizing, qualifying, and controlling impurities that have the potential to be mutagenic and therefore carcinogenic. jpionline.orgpremier-research.com

ICH Q3D: Elemental Impurities This guideline establishes a risk-based approach for the control of elemental impurities in drug products. industrialpharmacist.com

ICH Q3E: Extractables and Leachables This guideline provides a framework for the assessment and control of chemical entities that can migrate from manufacturing components, packaging, or delivery systems into a drug product. raps.org

These guidelines provide a harmonized approach for regulators and the pharmaceutical industry to ensure that impurities are appropriately controlled, safeguarding public health. industrialpharmacist.com

Contextualization of Decarbonyl Zolmitriptan Dihydrochloride (B599025) as a Known Related Substance of Zolmitriptan

Zolmitriptan is a triptan-based drug used for the treatment of migraines. synthinkchemicals.com As with any synthetically produced pharmaceutical, the manufacturing process of zolmitriptan can lead to the formation of related substances or impurities. One such known related substance is Decarbonyl zolmitriptan dihydrochloride. nih.govncats.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25Cl2N3O B590082 Decarbonyl zolmitriptan dihydrochloride CAS No. 1241387-63-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.2ClH/c1-18(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13(16)10-19;;/h3-4,8-9,13,17,19H,5-7,10,16H2,1-2H3;2*1H/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAWTCZKHGHOOU-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H](CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241387-63-2
Record name Decarbonyl zolmitriptan dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241387632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DECARBONYL ZOLMITRIPTAN DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R4165RU64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Decarbonyl Zolmitriptan Dihydrochloride: Chemical Identity and Structural Context

Naming Conventions and Synonyms in Academic and Pharmacopoeial Literature

Decarbonyl zolmitriptan (B1197) is identified by several names and codes across scientific and regulatory literature, which is essential for consistent reference. In the United States Pharmacopeia (USP), the free base form of the compound is officially designated as Zolmitriptan Related Compound B sigmaaldrich.comglppharmastandards.commedkoo.com. The European Pharmacopoeia (EP) refers to the same free base as Zolmitriptan EP Impurity F synzeal.com.

The systematic IUPAC name for the dihydrochloride (B599025) salt is (2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol;dihydrochloride nih.govlgcstandards.com. This name precisely describes the molecular structure, including its stereochemistry. The compound is also known by various synonyms, such as (S)-2-Amino-3-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)propan-1-ol dihydrochloride nih.gov.

The Chemical Abstracts Service (CAS) has assigned distinct registry numbers to the dihydrochloride salt and its corresponding free base to differentiate between them.

IdentifierValue
IUPAC Name (2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol;dihydrochloride nih.govlgcstandards.com
USP Name Zolmitriptan Related Compound B (refers to free base) sigmaaldrich.comglppharmastandards.com
EP Name Zolmitriptan EP Impurity F (refers to free base) synzeal.com
CAS Number (Dihydrochloride) 1241387-63-2 nih.govlgcstandards.com
CAS Number (Free Base) 139264-69-0 sigmaaldrich.comlgcstandards.com

Chemical Structure and Relationship to Zolmitriptan

Decarbonyl zolmitriptan is a direct derivative of zolmitriptan, and its name signifies the primary structural difference between the two molecules. Zolmitriptan features a distinctive oxazolidinone ring attached to the indole (B1671886) core nih.govwikipedia.org. The formation of Decarbonyl zolmitriptan involves the hydrolytic opening of this oxazolidinone ring.

This chemical transformation results in the loss of a carbonyl group (C=O) and the creation of an amino alcohol structure, specifically a (2S)-2-amino-propan-1-ol side chain. The core tryptamine (B22526) structure, including the N,N-dimethylaminoethyl group, remains intact. This relationship establishes Decarbonyl zolmitriptan as a potential process impurity or degradation product in the manufacturing or storage of zolmitriptan researchgate.net.

The structural modification leads to a change in the molecular formula and weight, as detailed in the comparative table below.

PropertyDecarbonyl Zolmitriptan (Free Base)Zolmitriptan
Molecular Formula C15H23N3O sigmaaldrich.comglppharmastandards.commedkoo.comC16H21N3O2 nih.govuspnf.com
Molecular Weight 261.36 g/mol sigmaaldrich.comglppharmastandards.com287.36 g/mol nih.govuspnf.com
Key Structural Feature Amino alcohol side chainOxazolidinone ring nih.govwikipedia.org

Stereochemical Considerations and Implications for Analytical Resolution

Stereochemistry is a critical aspect of Decarbonyl zolmitriptan's identity, as it retains the chiral center present in the parent zolmitriptan molecule. The IUPAC name, (2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol, explicitly denotes the stereoconfiguration at the second carbon of the propanol (B110389) side chain as (S) nih.govlgcstandards.com. This configuration is inherited from the (S)-4-substituted oxazolidinone ring of zolmitriptan nih.gov.

The presence of this single, defined stereocenter means that Decarbonyl zolmitriptan is an enantiomerically pure compound. However, its structural similarity to zolmitriptan and other related impurities presents a challenge for analytical chemistry. For pharmacopoeial testing and quality control, it is imperative to employ analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can effectively separate zolmitriptan from all its related substances, including Decarbonyl zolmitriptan nih.govnih.govresearchgate.net. The development of such stability-indicating and specific analytical methods is essential to ensure the purity and quality of the zolmitriptan drug substance researchgate.netphenomenex.com. The resolution between the peaks of zolmitriptan and its impurities is a key parameter in validating these analytical procedures nih.govresearchgate.netphenomenex.com.

Salt Form Characterization: Dihydrochloride Derivatization

Decarbonyl zolmitriptan is derivatized into a dihydrochloride salt to enhance its stability and solubility, which is a common practice for amine-containing pharmaceutical compounds. The "dihydrochloride" designation indicates that two molecules of hydrogen chloride have reacted with one molecule of the Decarbonyl zolmitriptan free base nih.gov.

The molecular structure of Decarbonyl zolmitriptan possesses two basic nitrogen atoms capable of accepting a proton (protonation). These are:

The primary amine (-NH2) on the amino alcohol side chain.

The tertiary amine of the N,N-dimethylaminoethyl group.

The indole nitrogen is not sufficiently basic to be protonated under typical acidic salt formation conditions. The protonation of the two basic amine groups by hydrochloric acid results in the formation of a stable, crystalline dihydrochloride salt, C15H23N3O·2HCl nih.govlgcstandards.com. This salt form is often preferred for handling and for use as an analytical reference standard.

Synthetic Pathways and Formation Mechanisms of Decarbonyl Zolmitriptan Dihydrochloride

Origins of Decarbonyl Zolmitriptan (B1197) Dihydrochloride (B599025) as a Process Impurity

While the synthesis of zolmitriptan can result in several process-related impurities, current literature does not prominently feature Decarbonyl zolmitriptan dihydrochloride as a significant by-product of the typical manufacturing routes. The focus of impurity profiling in zolmitriptan synthesis has been on other related substances.

Specific By-products from Zolmitriptan Synthesis Routes

The synthesis of zolmitriptan is a multi-step process that can generate various impurities. The most commonly cited process-related impurities include precursors and side-reaction products. Among these, (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (Impurity I) and (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one (Impurity II) are well-documented precursors that can remain as impurities if the reaction is incomplete. ijpsonline.com Other identified process impurities include Zolmitriptan N-Oxide and various dimeric and related compounds. However, Decarbonyl zolmitriptan, which is chemically identified as (2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol, is not typically listed among these process-related impurities, suggesting its origin is more likely from post-synthesis degradation. ijpsonline.comresearchgate.net

Reaction Conditions Leading to its Formation

Based on available research, there are no specific reaction conditions within the standard synthesis of zolmitriptan that are reported to directly produce this compound as a primary by-product. The formation of this compound involves the opening of the oxazolidinone ring, a reaction not characteristic of the synthetic steps for creating zolmitriptan itself.

Degradation Pathways of Zolmitriptan Yielding this compound

Forced degradation studies have been instrumental in identifying the pathways through which zolmitriptan breaks down to form this compound. These studies subject zolmitriptan to harsh conditions to accelerate its decomposition and characterize the resulting products.

Hydrolytic Degradation Mechanisms

Hydrolytic degradation, particularly under alkaline conditions, has been identified as the primary pathway for the formation of Decarbonyl zolmitriptan. The chemical structure of Decarbonyl zolmitriptan, (2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol, reveals the opening of the oxazolidinone ring present in the parent zolmitriptan molecule. ijpsonline.com

One study on the forced degradation of zolmitriptan found that the drug degraded by approximately 15.25% over four days when subjected to alkaline conditions. The major degradation product, which appeared at a relative retention time (RRT) of 0.51 in HPLC analysis, was identified as (2S)-2-amino-3-[3-(2-dimethyl aminoethyl)-1H-5-indolyl]-propan-1-ol, which is Decarbonyl zolmitriptan. ijpsonline.com Another study corroborated these findings, noting significant degradation in an alkaline medium, with the primary degradation product being what was referred to as Imp-3, which corresponds to the same amino alcohol structure. nih.gov This transformation is a result of the hydrolysis of the cyclic carbamate (B1207046) (oxazolidinone) to an amino alcohol, effectively removing the carbonyl group from the ring structure.

Degradation Condition Duration Degradation (%) Major Degradant Reference
Alkaline (Base Hydrolysis)4 days15.25(2S)-2-amino-3-[3-(2-dimethyl aminoethyl)-1H-5-indolyl]-propan-1-ol ijpsonline.com

Oxidative Degradation Mechanisms

Zolmitriptan has also been shown to degrade under oxidative stress. In one study, exposure to oxidative conditions resulted in a degradation of about 9.69% after one day. ijpsonline.com However, the degradation products were reported as two unknown substances at different relative retention times (RRT 0.28 and RRT 0.35) and were not identified as Decarbonyl zolmitriptan. ijpsonline.com Another study also reported significant degradation under oxidative stress but did not characterize the specific degradants. nih.gov Therefore, while zolmitriptan is susceptible to oxidative degradation, there is no direct evidence to suggest that this pathway is a primary route for the formation of Decarbonyl zolmitriptan.

Degradation Condition Duration Degradation (%) Observed Degradants Reference
Oxidative1 day9.69Two unknown degradants (RRT 0.28 and 0.35) ijpsonline.com

Photolytic Degradation Mechanisms

The stability of zolmitriptan under photolytic conditions has also been investigated. Studies have subjected zolmitriptan to both UV and visible light to assess its potential for photodegradation. However, these studies have generally found zolmitriptan to be relatively stable under photolytic stress, with no significant formation of degradation products, including Decarbonyl zolmitriptan. jocpr.com This indicates that photolytic degradation is not a significant pathway for the formation of this particular impurity.

Thermal Degradation Mechanisms

The formation of Decarbonyl zolmitriptan is primarily associated with the hydrolysis of the oxazolidinone ring in the zolmitriptan structure. While purely thermal conditions in a dry state show limited impact, the presence of aqueous media, especially under acidic or alkaline conditions, facilitates this degradation, a process that can be accelerated by heat. jocpr.comindexcopernicus.comnih.gov

Forced degradation studies performed on zolmitriptan provide insight into its stability profile. Under stress conditions, zolmitriptan demonstrates susceptibility to degradation, particularly through hydrolysis and oxidation. indexcopernicus.comnih.gov One study noted that exposing zolmitriptan to dry heat at 70°C for 21 days resulted in a 1.6% degradation, leading to the formation of various impurities. indexcopernicus.com However, another study reported no major degradation products under thermal stress for up to 48 hours. jocpr.com Significant degradation is more consistently reported under hydrolytic conditions. For instance, considerable degradation was observed in an alkaline medium, which leads to the formation of impurities like Imp-3. nih.gov Decarbonyl zolmitriptan, also known as USP impurity B, is identified as a key degradant whose formation pathway is consistent with hydrolysis of the cyclic carbamate (oxazolidinone) moiety. omicsonline.org

Table 1: Summary of Forced Degradation Studies on Zolmitriptan

Stress ConditionConditions AppliedObservationReference
Acid Hydrolysis 0.1N HCl for 1 hour27.6% degradation indexcopernicus.com
Alkaline Hydrolysis 0.1N NaOH for 1 hour17.5% degradation; formation of Imp-3 indexcopernicus.comnih.gov
Neutral Hydrolysis Water for 1 hour4.43% degradation indexcopernicus.com
Oxidative 3% H₂O₂ at 60°C for 1 hour0.6% degradation indexcopernicus.com
Thermal (Dry Heat) 70°C for 21 days1.6% degradation indexcopernicus.com
Thermal (Dry Heat) 80°C for 24 hoursDegradation observed
Photolytic UV (210 nm) & VIS light for 2 daysFound to be stable indexcopernicus.com

Identification of Specific Precursors and Intermediates

The direct precursor to Decarbonyl zolmitriptan is the parent drug, zolmitriptan. The transformation is a degradation process, specifically a hydrolysis reaction that leads to the opening of the 1,3-oxazolidin-2-one ring.

The proposed mechanism for this transformation involves a two-step process:

Nucleophilic Attack and Ring Opening: The process is initiated by a nucleophilic attack on the carbonyl carbon (C=O) of the oxazolidinone ring. In aqueous solutions, particularly those that are basic, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile. This attack leads to the cleavage of the ester bond within the cyclic carbamate structure, resulting in the formation of a ring-opened carbamic acid intermediate.

Decarboxylation: The carbamic acid intermediate is inherently unstable and readily undergoes spontaneous decarboxylation, releasing a molecule of carbon dioxide (CO₂).

This sequence of reactions effectively removes the carbonyl group and breaks open the heterocyclic ring, yielding the final amino alcohol product, Decarbonyl zolmitriptan. This impurity has been identified in zolmitriptan samples as a process-related impurity, suggesting it can also form during manufacturing and storage, not just as a result of environmental degradation. omicsonline.org

Enzymatic or Biological Transformation Hypotheses (Non-Human In Vitro/Preclinical, if distinct from general metabolism)

While Decarbonyl zolmitriptan is a known chemical degradant, there is no evidence in the reviewed scientific literature to suggest its formation through enzymatic or biological transformations in non-human preclinical studies. The primary metabolic pathways for zolmitriptan identified in in vitro and preclinical models involve modifications to other parts of the molecule.

In vitro studies using rat liver microsomes have shown that zolmitriptan is metabolized to an active metabolite, N-demethylzolmitriptan. nih.gov This reaction is catalyzed by the cytochrome P450 enzyme CYP1A2. nih.gov The same study noted that another minor, inactive metabolite found in human hepatic microsomes was not detected in the rat model. nih.gov Broader metabolic studies have identified three main metabolites in humans: the active N-desmethyl-zolmitriptan, and two inactive metabolites, zolmitriptan N-oxide and an indole (B1671886) acetic acid derivative. nih.gov These transformations occur at the N,N-dimethylamino group and the ethyl side chain of the indole nucleus, respectively, leaving the oxazolidinone ring intact.

The available data suggest that the oxazolidinone structure of zolmitriptan is stable against the enzymatic systems prominent in drug metabolism. Therefore, the formation of Decarbonyl zolmitriptan is attributed to chemical decomposition rather than biological transformation.

Table 2: In Vitro Enzyme Kinetics for N-demethylzolmitriptan Formation in Rat Liver Microsomes

Kinetic ParameterValueReference
K_m 96 ± 22 µM nih.gov
V_max 11 ± 3 pmol min⁻¹mg protein⁻¹ nih.gov
CL_int 0.12 ± 0.02 µl min⁻¹mg protein⁻¹ nih.gov

The name "Decarbonyl zolmitriptan" is ambiguous and does not correspond to a commonly recognized impurity or metabolite of Zolmitriptan in published pharmacopeial or research literature. Zolmitriptan contains a critical carbonyl group within its oxazolidinone ring; the term "decarbonyl" would imply a fundamental alteration of this core structure, leading to a different class of compound that is not described in the context of Zolmitriptan's known impurity profiles.

While extensive documentation exists for Zolmitriptan and its officially recognized related substances, the specific data required to detail the NMR, Mass Spectrometry, IR, UV-Vis, X-ray crystallography, and chromatographic properties of a "this compound" derivative could not be located.

Therefore, it is not possible to generate the requested article without access to non-public, proprietary research data or by fabricating information, which would compromise scientific accuracy.

Structural Elucidation and Physicochemical Characterization Methodologies

Elemental Analysis and Stoichiometry

Elemental analysis is a fundamental analytical technique employed in the structural elucidation of a chemical compound. It provides quantitative information about the elemental composition of a substance, which is crucial for determining its empirical and molecular formula. The stoichiometry, derived from the molecular formula, defines the fixed, whole-number ratio of atoms within the molecule. For Decarbonyl zolmitriptan (B1197) dihydrochloride (B599025), this analysis serves as a primary method to confirm its identity and purity by comparing experimentally determined elemental percentages with theoretically calculated values based on its proposed molecular structure.

Detailed Research Findings

The molecular formula for Decarbonyl zolmitriptan dihydrochloride has been established as C₁₅H₂₅Cl₂N₃O. researchgate.net Based on this formula, the theoretical weight percentage of each element can be calculated. This calculation relies on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O). The molecular weight of the compound is 334.3 g/mol . researchgate.net

The theoretical elemental composition is a critical benchmark. In a research or quality control setting, a sample of this compound would be subjected to elemental analysis, typically using combustion analysis. In this method, a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. The amounts of these products are used to calculate the percentage of carbon, hydrogen, and nitrogen in the original sample. Chlorine content is typically determined by other methods, such as ion chromatography or titration after combustion.

A close correlation between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the correctness of the assigned molecular formula and the purity of the sample. Any significant deviation would suggest the presence of impurities, residual solvents, or an incorrect structural assignment.

Below is a data table detailing the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0115180.1553.89
HydrogenH1.012525.257.55
ChlorineCl35.45270.9021.21
NitrogenN14.01342.0312.57
OxygenO16.00116.004.79
Total 334.33 100.00

Analytical Methodologies for Detection, Separation, and Quantification

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of zolmitriptan (B1197) and its related substances, including Decarbonyl zolmitriptan dihydrochloride (B599025). Its versatility and sensitivity allow for the development of specific and stability-indicating methods crucial for quality control in pharmaceutical manufacturing.

Development of Stability-Indicating HPLC Methods for Zolmitriptan and its Impurities

The development of stability-indicating HPLC methods is a regulatory requirement to demonstrate that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, including Decarbonyl zolmitriptan dihydrochloride. Such methods are essential for monitoring the shelf-life and stability of zolmitriptan.

Forced degradation studies are a key component in the development of these methods. Zolmitriptan is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. omicsonline.org The subsequent HPLC analysis aims to resolve the principal peak of zolmitriptan from all the impurity peaks, proving the method's specificity. omicsonline.org Several studies have reported the development of isocratic and gradient HPLC methods capable of separating zolmitriptan from its known impurities. omicsonline.orgscience24.com These methods are designed to be sensitive, precise, and linear, ensuring their suitability for routine quality control and stability testing. omicsonline.org

Reversed-Phase HPLC (RP-HPLC) Parameters and Optimization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used HPLC mode for the analysis of zolmitriptan and its impurities. The separation is typically achieved on a C18 or C8 stationary phase.

The optimization of RP-HPLC methods involves a systematic evaluation of various parameters to achieve the desired resolution, peak shape, and analysis time. Key parameters that are often optimized include:

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier is commonly used. Phosphate (B84403) buffers are frequently employed to control the pH, which is a critical factor in the retention and selectivity of ionizable compounds like zolmitriptan and its impurities. pharmaffiliates.comazypusa.com The organic modifier, typically acetonitrile (B52724) or methanol (B129727), is adjusted to control the elution strength. azypusa.comnih.gov

Column: The choice of the stationary phase (e.g., C18, C8) and its properties (particle size, pore size, end-capping) significantly influences the separation. Columns with a particle size of 5 µm are common, though smaller particles can offer higher efficiency. pharmaffiliates.comazypusa.com

Flow Rate: The flow rate of the mobile phase affects the analysis time and column efficiency. A typical flow rate is around 1.0 mL/min. chemspider.com

Detection Wavelength: UV detection is standard, with the wavelength selected based on the UV absorbance maxima of zolmitriptan and its impurities, often around 225 nm. pharmaffiliates.comchemspider.com

Column Temperature: Maintaining a constant column temperature helps to ensure reproducible retention times.

An example of a developed RP-HPLC method for zolmitriptan and its impurities utilizes a mobile phase consisting of a phosphate buffer and acetonitrile in a gradient elution mode on a C18 column. pharmaffiliates.com

Interactive Data Table: Example of RP-HPLC Parameters for Zolmitriptan Analysis

ParameterConditionReference
Column Inertsil ODS-3V, 150x4.6 mm, 5µm pharmaffiliates.com
Mobile Phase A Phosphate buffer (pH 3.0) pharmaffiliates.com
Mobile Phase B Methanol pharmaffiliates.com
Flow Rate 1.5 mL/min pharmaffiliates.com
Detection 225 nm pharmaffiliates.com
Mode Gradient pharmaffiliates.com

Chiral HPLC for Enantiomeric Purity

This compound is chemically identified as (2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol;dihydrochloride. The presence of a stereocenter (at the C2 position of the propanol (B110389) chain) necessitates the use of chiral chromatography to determine the enantiomeric purity. The (S)-enantiomer is the specified form, and the presence of the (R)-enantiomer would be considered an impurity.

Chiral HPLC methods are crucial for separating enantiomers. These methods typically employ a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. For the separation of chiral amines and related compounds, columns like Chiralpak® and Chiralcel® have proven effective.

While a specific chiral HPLC method for this compound is not detailed in the available literature, methods developed for the chiral separation of zolmitriptan and its other chiral impurities can be adapted. For instance, a chiral LC method for zolmitriptan and its (R)-enantiomer utilized a Chiralpak AD-H column with a mobile phase of hexane, isopropanol, methanol, and diethylamine. The development of a chiral method for this compound would involve screening various chiral columns and mobile phase compositions to achieve optimal enantiomeric resolution.

Method Validation Parameters: Linearity, Accuracy, Precision, Robustness, Specificity

Any analytical method used for the quantification of pharmaceutical impurities must be validated according to the guidelines of the International Council for Harmonisation (ICH). The validation process ensures that the method is reliable, reproducible, and suitable for its intended purpose. The key validation parameters include:

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. pharmaffiliates.com For this compound, this would involve demonstrating that its peak is well-resolved from the zolmitriptan peak and other potential impurities. pharmaffiliates.com

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. pharmaffiliates.com A linear relationship is typically established by analyzing a series of solutions of the impurity at different concentrations and is often evaluated by the correlation coefficient (r²) of the calibration curve. pharmaffiliates.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of the impurity spiked into a sample matrix. pharmaffiliates.com

Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision). pharmaffiliates.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaffiliates.com Parameters that may be varied include pH of the mobile phase, column temperature, and flow rate. pharmaffiliates.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaffiliates.com

Interactive Data Table: Typical HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaReference
Specificity Analyte peak is resolved from all other peaks. pharmaffiliates.com
Linearity (r²) ≥ 0.99 pharmaffiliates.com
Accuracy (% Recovery) Typically 98-102% pharmaffiliates.com
Precision (% RSD) Typically ≤ 2% pharmaffiliates.com
Robustness No significant change in results with minor variations. pharmaffiliates.com

Gas Chromatography (GC) for Volatile Related Substances

While HPLC is the primary technique for non-volatile impurities like this compound, Gas Chromatography (GC) is the method of choice for the analysis of volatile or semi-volatile impurities that may be present in the drug substance or product. These can include residual solvents from the manufacturing process or volatile degradation products.

Capillary Electrophoresis (CE) for Impurity Profiling

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC, making it a valuable tool for impurity profiling. Its high efficiency and low sample and reagent consumption are significant advantages. Capillary Zone Electrophoresis (CZE) is a common mode used for the analysis of charged species.

CE has been successfully applied to the impurity profiling of drugs with stereochemical centers, making it particularly suitable for the analysis of zolmitriptan and its chiral impurities. The United States Pharmacopeia (USP) includes a CZE method for evaluating the enantiomeric purity of zolmitriptan. This method is capable of resolving the (S)- and (R)-enantiomers of zolmitriptan as well as other related impurities. Given that this compound is a chiral amine, a similar CE-based approach could be developed for its enantiomeric separation and quantification. The use of chiral selectors, such as cyclodextrins, added to the background electrolyte is a common strategy for resolving enantiomers in CE.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification

Hyphenated analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the identification and quantification of pharmaceutical impurities due to their high sensitivity and specificity. While Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of chemical analysis, the polar and non-volatile nature of this compound makes LC-MS the more prevalent and suitable method for its determination without the need for chemical derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This technique is widely applied for the determination of zolmitriptan and its related compounds, including Decarbonyl zolmitriptan.

Research has demonstrated that forced degradation of zolmitriptan under acidic conditions can lead to the formation of Decarbonyl zolmitriptan, identified as (2S)-2-amino-3-[3-(2-dimethyl aminoethyl)-1H-5-indolyl]-propan-1-ol. nih.gov The identification of this and other impurities is often achieved using LC-MS. For instance, one method employed a YMC-Triart C18 column with a gradient mobile phase consisting of 0.01 M ammonium (B1175870) bicarbonate and a methanol-water mixture. nih.gov

For quantitative purposes, LC coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, operating in modes like Multiple Reaction Monitoring (MRM). sciensage.info These methods can achieve very low limits of quantification (LOQ), often in the sub-ng/mL range, which is essential for impurity profiling. sciensage.infotsijournals.com

Below are examples of LC-MS conditions reported for the analysis of zolmitriptan and its impurities.

Table 1: Exemplary LC-MS/MS Methods for Zolmitriptan and Related Compound Analysis

Parameter Method 1 Method 2 Method 3
Chromatography HPLC HPLC HPLC
Column Symmetry C18 (3.5 µm, 2.1 x 50 mm) YMC-Triart C18 (3 µm, 4.6 x 150 mm) nih.gov Chromolith® Speed ROD RP-18e (50-4.6 mm) researchgate.net
Mobile Phase Acetonitrile:Water:Formic Acid (70:30:0.1, v/v/v) tsijournals.com A: 0.01M Ammonium Bicarbonate; B: Methanol:Water (90:10) nih.gov Methanol:Buffer Solution (60:40, v/v) researchgate.net
Flow Rate 0.2 mL/min tsijournals.com 1.0 mL/min nih.gov 0.5 mL/min researchgate.net
Detection Mass Spectrometry (MS) Mass Spectrometry (MS) Tandem Mass Spectrometry (MS/MS) researchgate.net
Ionization Source Electrospray Ionization (ESI) tsijournals.com Electrospray Ionization (ESI) Electrospray Ionization (ESI)
Scan Mode Selected Ion Monitoring (SIM) tsijournals.com Full Scan Multiple Reaction Monitoring (MRM)
Linearity Range 30 - 1000 ng/mL tsijournals.com Not Specified 0.201 - 14.873 ng/mL researchgate.net
LOQ 1 ng/mL tsijournals.com Not Specified Not Specified

Densitometric and Spectrophotometric Approaches for Zolmitriptan Related Compound Analysis

Spectrophotometric and densitometric techniques offer simpler and more cost-effective alternatives to LC-MS for the quantification of zolmitriptan and its related compounds. These methods are particularly useful for routine quality control where high-throughput analysis is required.

High-Performance Thin-Layer Chromatography (HPTLC):

HPTLC is a sophisticated form of thin-layer chromatography that provides better resolution and quantification accuracy. Stability-indicating HPTLC methods have been developed to separate zolmitriptan from its degradation products. researchgate.net In one such method, a mobile phase of chloroform, ethyl acetate, methanol, and ammonia (B1221849) was used to achieve separation on silica (B1680970) gel plates, with subsequent densitometric measurement at 222 nm. researchgate.net This approach allows for the simultaneous analysis of multiple samples, making it rapid and economical. ajgreenchem.comjpionline.org

The validation of these methods typically includes establishing linearity over a specific concentration range, for example, 0.5–3 µ g/spot for zolmitriptan. researchgate.net

Table 2: HPTLC-Densitometric Method for Zolmitriptan and Related Compounds

Parameter Reported Conditions
Stationary Phase TLC silica gel 60 F254 plates researchgate.net
Mobile Phase Chloroform:Ethyl Acetate:Methanol:Ammonia (3:3:3:1, v/v/v) researchgate.net
Detection Wavelength 222 nm researchgate.net
Linearity Range (Zolmitriptan) 0.5 - 3 µg/spot researchgate.net
Application Determination in bulk powder and pharmaceutical formulations researchgate.net

UV-Spectrophotometry:

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of substances that absorb ultraviolet or visible light. Several UV spectrophotometric methods have been developed for the estimation of zolmitriptan in bulk and dosage forms. sciensage.infoscispace.com These methods are based on measuring the absorbance of the drug at its wavelength of maximum absorbance (λmax). For zolmitriptan, λmax has been reported at various wavelengths, including 226.5 nm and 283.0 nm, depending on the solvent used (e.g., ethanol (B145695) or 0.1M HCl). sciensage.infoscispace.com

The methods are validated according to ICH guidelines, demonstrating good linearity, accuracy, and precision. sciensage.info For instance, a linearity range of 0.5–100 µg/mL has been established for zolmitriptan in 0.1M HCl. sciensage.infosciensage.info While these methods are typically developed for the main compound, they form the basis for stability-indicating assays where a change in absorbance can indicate the formation of degradation products like Decarbonyl zolmitriptan.

Table 3: UV-Spectrophotometric Methods for Zolmitriptan Analysis | Parameter | Method 1 | Method 2 | | :--- | :--- | :--- | | Solvent | 0.1M Hydrochloric Acid sciensage.info | Ethanol scispace.com | | λmax | 283.0 nm sciensage.info | 226.5 nm scispace.com | | Linearity Range | 0.5 - 100.0 µg/mL sciensage.info | 1 - 5 µg/mL scispace.com | | Correlation Coefficient (r²) | 0.9999 sciensage.info | 0.99 scispace.com | | Application | Bulk drug and pharmaceutical formulations sciensage.infoscispace.com |

Stability Studies and Degradation Kinetics

Design and Execution of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. jetir.org This process is crucial for identifying the likely degradation products, establishing degradation pathways, and validating the stability-indicating nature of analytical methods. jetir.orgindexcopernicus.com For zolmitriptan (B1197), forced degradation studies have been conducted under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines. jetir.orgnih.gov

Hydrolysis studies are performed to evaluate the drug's susceptibility to degradation in the presence of acid and base.

Acidic Hydrolysis : Zolmitriptan has shown significant instability under acidic conditions. indexcopernicus.com In one study, exposure to 0.1N HCl for one hour resulted in a 27.6% degradation of zolmitriptan. indexcopernicus.com Another study involving exposure to 1N HCl at 60°C also showed significant degradation over time. jocpr.com However, a separate investigation reported no degradation under acidic conditions after 5 days, indicating that the severity of the conditions (acid concentration, temperature, and duration) plays a crucial role in the extent of degradation. nih.gov

Alkaline Hydrolysis : Zolmitriptan also degrades in alkaline environments. Exposure to 0.1N NaOH for one hour led to 17.5% degradation. indexcopernicus.com In a more prolonged study, zolmitriptan degraded by approximately 15.25% over four days under alkaline conditions. nih.gov Considerable degradation was also observed when the drug was subjected to 1N NaOH at 60°C. jocpr.comnih.gov The primary degradation product formed during base hydrolysis has been identified as Impurity-3. nih.govresearchgate.net

Oxidative degradation is another important pathway for drug decomposition.

Zolmitriptan has demonstrated susceptibility to oxidative stress. jocpr.comnih.gov In one study, exposure to 3% hydrogen peroxide (H₂O₂) at 60°C for one hour resulted in a 0.6% degradation. indexcopernicus.com Another study using 3% H₂O₂ at 25°C for 20 minutes also showed degradation. jetir.org A more significant degradation of about 9.69% was observed after one day under different oxidative conditions. nih.gov This oxidative stress led to the formation of two unknown degradants. nih.gov

Photostability testing exposes the drug substance to light to determine its sensitivity to photo-induced degradation.

Studies on the photolytic degradation of zolmitriptan have yielded varied results. In one study, both a solution of zolmitriptan and the solid drug were found to be stable after exposure to UV (210 nm) and visible light for two days. indexcopernicus.com Another study also reported no major degradation products under photolytic conditions for up to 48 hours. jocpr.com The kinetics of photodegradation often follow pseudo-first-order kinetics. nih.gov

Thermal stress testing evaluates the stability of the drug substance at elevated temperatures.

Zolmitriptan has shown some degradation under thermal stress. Heating the drug at 80°C for 24 hours resulted in a 1.6% degradation, with the formation of zolmitriptan impurities. jetir.orgindexcopernicus.com Another study where the drug was exposed to 40°C and 75% relative humidity for 24 hours also showed degradation. jetir.org However, some studies have reported no major degradation products under thermal stress for up to 48 hours, suggesting that the extent of degradation is dependent on the temperature and duration of exposure. jocpr.com

Identification and Characterization of All Degradation Products

Several degradation products of zolmitriptan have been identified and characterized using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. jocpr.comijpbs.com

The known and potential degradation products include:

(S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (Impurity I) and (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one (Impurity II) , which are known process-related impurities. nih.govresearchgate.net

(2S)-2-amino-3-[3-(2-dimethyl aminoethyl)-1H-5-indolyl]-propan-1-ol , a major degradant observed under alkaline conditions. nih.gov

Impurity-3 , formed during base hydrolysis. nih.govresearchgate.net

An unknown impurity identified as (4-4-[[3-[2-(Dimethyloxidoamino) ethyl]-1H-indol-5-yl] methyl-2-oxazolidinone) , which was detected during stability studies. ijpbs.com

Other metabolites of zolmitriptan include an active N-desmethyl metabolite (183C91) , and inactive N-oxide (1652W92) and indole (B1671886) acetic acid (2161W92) metabolites. drugbank.comnih.govnih.gov

The following table summarizes the results of forced degradation studies from various sources:

Kinetic Analysis of Decarbonyl Zolmitriptan Dihydrochloride (B599025) Formation under Stress Conditions

The formation of degradation products, including Decarbonyl zolmitriptan dihydrochloride, is a time-dependent process that can be described by kinetic models. The rate of degradation often follows specific reaction orders, which can be determined by plotting the concentration of the degradant versus time. nih.gov

For instance, the photodegradation of many pharmaceutical compounds follows pseudo-first-order kinetics. nih.gov This is determined by plotting the natural logarithm of the remaining drug concentration against time, which should yield a linear relationship. nih.gov From this, kinetic parameters such as the degradation rate constant (k), the time for 10% degradation (t₀.₁), and the half-life (t₀.₅) can be calculated. nih.gov

While specific kinetic data for the formation of this compound is not extensively detailed in the provided search results, the general principles of kinetic analysis from forced degradation studies are applicable. The rate of its formation would be dependent on the specific stress condition (e.g., pH, temperature, light intensity) and the concentration of zolmitriptan.

The following interactive table showcases hypothetical kinetic data for the formation of a degradation product under different stress conditions, illustrating how such data would be presented.

Table of Compound Names

Compound Name
This compound
Zolmitriptan
(S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one
(S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one
(2S)-2-amino-3-[3-(2-dimethyl aminoethyl)-1H-5-indolyl]-propan-1-ol
(4-4-[[3-[2-(Dimethyloxidoamino) ethyl]-1H-indol-5-yl] methyl-2-oxazolidinone)
N-desmethyl metabolite (183C91)
N-oxide metabolite (1652W92)
Indole acetic acid metabolite (2161W92)

Long-Term and Accelerated Stability Data Assessment (in context of its formation)

Forced degradation studies are essential in identifying the potential degradation pathways of a drug substance. jetir.org In the case of zolmitriptan, studies have shown that it is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and thermal stress. nih.govnih.gov

Under alkaline conditions, zolmitriptan undergoes significant degradation. nih.govnih.gov One study identified a major degradation product, representing about 15.25% of the total substance after 4 days in 0.1 N NaOH, with a relative retention time (RRT) of 0.51. nih.gov This degradant was attributed to (2S)-2-amino-3-[3-(2-dimethyl aminoethyl)-1H-5-indolyl]-propan-1-ol, which is the chemical name for decarbonyl zolmitriptan. nih.gov Another study also reported the formation of a significant impurity, termed Imp-3, under basic hydrolysis conditions. nih.gov

Oxidative stress also leads to the degradation of zolmitriptan. nih.gov However, the available literature does not specifically identify decarbonyl zolmitriptan as a primary product of oxidation.

While specific long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability data detailing the percentage of this compound formation over time is not publicly available in the form of detailed tables, regulatory assessment reports for zolmitriptan products provide some insights. For instance, a public assessment report for Zolmitriptan Sandoz tablets mentions that stability data was provided for batches stored in Al/Al blisters for up to 18 months under long-term conditions and for 6 months under accelerated conditions. geneesmiddeleninformatiebank.nl The report states that "no significant changes were noted," which suggests that the levels of all impurities, including decarbonyl zolmitriptan, remained within acceptable limits. geneesmiddeleninformatiebank.nl

A summary of forced degradation studies from the literature is presented below to illustrate the conditions leading to the formation of degradation products.

Stress ConditionDurationDegradation (%)Major Degradation Products (RRT)Reference
0.1 N NaOH4 days15.25%15.2% (RRT: 0.51) nih.gov
0.1 N H2O21 day9.69%7.4% (RRT: 0.28), 1.9% (RRT: 0.35) nih.gov
1 N HCl5 daysNo degradation- nih.gov
Thermal (80°C)24 hoursNot specified- jetir.org
Photolytic48 hoursNo major degradation- jocpr.com

This table summarizes findings from forced degradation studies. The degradation product with RRT 0.51 under alkaline conditions has been identified as decarbonyl zolmitriptan. nih.gov

Influence of Excipients and Packaging Materials on Impurity Formation

The interaction between the active pharmaceutical ingredient (API) and excipients can significantly impact the stability of the final drug product. scirp.org Factors such as the chemical nature of the excipients, their moisture content, and the presence of reactive impurities can promote the degradation of the API. scirp.org

The choice of packaging material is also critical in protecting the drug product from environmental factors such as moisture, light, and oxygen, which can accelerate degradation. ijpsjournal.comnih.gov Pharmaceutical products are commonly packaged in blister packs, with polyvinyl chloride (PVC) and aluminum-aluminum (Alu-Alu) being frequent choices.

Alu-Alu blisters provide a superior barrier to moisture and gases compared to PVC blisters. ijpsjournal.comresearchgate.net For moisture-sensitive drugs, packaging in a more protective material like Alu-Alu can significantly enhance stability. researchgate.net A public assessment report for Zolmitriptan Sandoz tablets indicated that the product was stable when packed in Al/Al blisters, with a claimed shelf life of two years. geneesmiddeleninformatiebank.nl The report also mentioned that the unpacked tablets demonstrated photostability under ICH conditions. geneesmiddeleninformatiebank.nl This suggests that appropriate packaging is crucial for maintaining the stability of zolmitriptan and controlling the formation of degradation products like this compound.

The following table summarizes the general properties of common packaging materials.

Packaging MaterialBarrier PropertiesPotential Impact on StabilityReference
Aluminum-Aluminum (Alu-Alu) BlisterExcellent barrier to moisture, light, and oxygen.Provides high protection for sensitive drugs, minimizing degradation. ijpsjournal.comresearchgate.net
Polyvinyl Chloride (PVC) BlisterLower barrier to moisture and gases compared to Alu-Alu.May not be suitable for highly moisture-sensitive drugs, potentially leading to increased degradation. ijpsjournal.com

Preclinical Pharmacokinetic and Pharmacodynamic Relevance of Zolmitriptan S Metabolites/impurities As Relevant to Decarbonyl Zolmitriptan Dihydrochloride

Zolmitriptan (B1197) Metabolism in Preclinical Species (e.g., rats, dogs, liver microsomes)

Zolmitriptan undergoes extensive metabolism in preclinical species, a process that has been investigated in animals including rats, dogs, mice, and rabbits. hres.capsu.edu Studies utilizing rat liver microsomes have served as a viable model for investigating the metabolic pathways of zolmitriptan, although some differences in the profile of minor metabolites compared to human liver microsomes have been noted. nih.gov Following oral administration in preclinical models, zolmitriptan is rapidly absorbed and metabolized, indicating a significant first-pass effect. hres.ca The oral bioavailability has been reported as 41% in rats and 79% in dogs. hres.ca

The biotransformation of zolmitriptan results in three principal metabolites across species. drugbank.comnih.gov These have been consistently identified in both preclinical and in vivo human studies. nih.gov

N-desmethyl-zolmitriptan: This is the only major active metabolite. It demonstrates agonist activity at 5-HT1D receptors and its plasma concentrations in humans are about two-thirds those of the parent compound. nih.govnih.gov

Zolmitriptan N-oxide: This is an inactive metabolite. drugbank.comnih.gov

Indole (B1671886) acetic acid derivative: This is also an inactive metabolite. drugbank.comnih.gov

In preclinical studies with rats, the N-desmethyl metabolite was readily detected in liver microsomal studies. nih.gov Following an oral dose of radiolabelled zolmitriptan, the primary metabolites recovered in urine were the indole acetic acid derivative (31%), the N-oxide metabolite (7%), and the N-desmethyl metabolite (4%). hres.ca

Table 1: Primary Metabolites of Zolmitriptan

Metabolite Name Abbreviation/Code Pharmacological Activity
N-desmethyl-zolmitriptan 183C91 Active (5-HT1B/1D Agonist) drugbank.comwikipedia.org
Zolmitriptan N-oxide 1652W92 Inactive drugbank.com
Indole acetic acid derivative 2161W92 Inactive drugbank.com

The metabolism of zolmitriptan and its active metabolite is orchestrated by specific enzyme systems. nih.gov

Cytochrome P450 (CYP) Enzymes : The initial, primary metabolism of zolmitriptan is mainly dependent on the CYP1A2 isoenzyme. drugbank.comnih.gov This pathway leads to the formation of the active N-desmethyl metabolite. nih.gov Studies using rat liver microsomes have confirmed the role of CYP1A2 in this N-demethylation process. nih.gov While CYP1A2 is primary, other research in rat models has indicated that CYP2D6 is also involved in the metabolic activation of zolmitriptan, converting it to a reactive α,β-unsaturated imine intermediate. researchgate.netnih.gov This metabolic activation pathway is distinct from the primary clearance pathway. researchgate.netnih.gov Other major CYP isoforms like CYP2C9, CYP2C19, and CYP3A4 appear to have no significant role in zolmitriptan's primary metabolism. nih.gov

Monoamine Oxidase (MAO) : After zolmitriptan is converted to its active N-desmethyl metabolite, Monoamine Oxidase A (MAO-A) is responsible for its subsequent metabolism. nih.govamazonaws.com MAO-A deaminates N-desmethyl-zolmitriptan, leading to the formation of the inactive indole acetic acid derivative. nih.govwikipedia.org The use of a selective MAO-A inhibitor, moclobemide, was shown to decrease the clearance of N-desmethyl-zolmitriptan, confirming the enzyme's role. nih.gov

Table 2: Enzymes Involved in Zolmitriptan Metabolism

Enzyme Role in Biotransformation Metabolite Formed/Metabolized
CYP1A2 Primary metabolism of parent drug nih.gov N-desmethyl-zolmitriptan
CYP2D6 Metabolic activation of parent drug nih.gov α,β-unsaturated imine intermediate
MAO-A Secondary metabolism of active metabolite nih.gov Indole acetic acid derivative (from N-desmethyl-zolmitriptan)

Potential for Decarbonyl Zolmitriptan to be a Minor Preclinical Metabolite or Non-Therapeutic Byproduct (if evidence supports, distinct from process/degradation impurity)

Based on available scientific literature, there is no evidence to suggest that decarbonyl zolmitriptan is a preclinical metabolite of zolmitriptan. The identified metabolic pathways involve N-desmethylation, N-oxidation, and oxidative deamination of the side chain, none of which lead to the decarbonylation of the oxazolidinone ring. drugbank.comnih.govnih.gov

Decarbonyl zolmitriptan dihydrochloride (B599025) is chemically identified as (2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol dihydrochloride. nih.gov This structure represents the opening of the 2-oxazolidinone (B127357) ring of the parent zolmitriptan molecule. It is described as a compound related to zolmitriptan. bioscience.co.uk Compounds with altered structures not accounted for by known metabolic pathways are typically considered process-related impurities or degradation products rather than metabolites. omicsonline.orgijpbs.com

Theoretical Pharmacological Activity or Inactivity of Decarbonyl Zolmitriptan Dihydrochloride at 5-HT Receptors (based on structural analogy to zolmitriptan, but without human data or efficacy claims)

The pharmacological activity of zolmitriptan is derived from its function as a potent and selective agonist for serotonin (B10506) 5-HT1B and 5-HT1D receptors. nih.govnih.govrndsystems.com This activity is largely attributed to the core tryptamine (B22526) structure within the molecule.

Preclinical Absorption, Distribution, and Excretion Considerations for Impurities

Specific preclinical pharmacokinetic data on the absorption, distribution, and excretion of this compound are not available in the published literature. However, general principles suggest that the ADME profile of an impurity would differ from that of the parent drug based on its physicochemical properties.

The opening of the oxazolidinone ring to form the amino alcohol structure of decarbonyl zolmitriptan would increase its polarity compared to zolmitriptan. This change would likely decrease its passive diffusion across biological membranes, potentially leading to lower oral absorption and reduced ability to cross the blood-brain barrier. Generally, more polar compounds have a smaller volume of distribution and are more readily excreted by the kidneys.

Preclinical studies on radiolabelled zolmitriptan have provided insights relevant to the distribution of related substances. For instance, in pigmented rats given zolmitriptan, radioactivity was found to persist in the eye, suggesting that zolmitriptan and/or its metabolites may bind to melanin. hres.ca This raises a theoretical consideration that impurities with similar structural features could also accumulate in melanin-rich tissues over time. hres.ca The primary routes of excretion for zolmitriptan-related material are through urine (approximately 65%) and feces (approximately 30%), a pathway that would also be expected for its impurities, with the specific ratio depending on their individual properties. drugbank.com

Regulatory Standards and Quality Assurance Implications

Pharmacopoeial Monographs and Limits for Related Substances (e.g., USP, EP)

Pharmacopoeial monographs provide the official standards for the quality of drug substances and products. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) both outline specific tests and acceptance criteria for impurities in zolmitriptan (B1197).

Decarbonyl zolmitriptan is identified in pharmacopoeias under different names. In the European Pharmacopoeia, it is referred to as Zolmitriptan Impurity F . chemicea.comsynzeal.compharmaffiliates.comcymitquimica.comalentris.org In the United States Pharmacopeia, it is designated as Zolmitriptan Related Compound B . chemicea.comsynzeal.comcymitquimica.comalentris.orgsigmaaldrich.com Its chemical name is (S)-2-Amino-3-{3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}propan-1-ol. chemicea.comsynzeal.comsigmaaldrich.com

The acceptance criteria for these impurities are detailed within the respective monographs. The USP-NF (United States Pharmacopeia-National Formulary) monograph for Zolmitriptan specifies the limits for its organic impurities in a dedicated table. For Zolmitriptan Related Compound B, the acceptance criterion is not more than 0.2%. uspnf.com

The European Pharmacopoeia also sets stringent limits for specified impurities. While direct access to the most current EP monograph requires a subscription, documentation often specifies a limit of not more than 0.15% for individual specified impurities like Impurity F unless otherwise stated. scribd.com These limits are established based on data from toxicological studies, stability studies, and batch analyses.

The following table summarizes the nomenclature and a typical limit for Decarbonyl zolmitriptan in the major pharmacopoeias.

PharmacopoeiaImpurity NameTypical Acceptance Criterion
United States Pharmacopeia (USP)Zolmitriptan Related Compound BNot more than 0.2% uspnf.com
European Pharmacopoeia (EP)Zolmitriptan Impurity FNot more than 0.15% scribd.com

Justification of Impurity Limits for Decarbonyl Zolmitriptan Dihydrochloride (B599025)

The limits for impurities in a drug substance are not arbitrary; they are established through a rigorous scientific process guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), which deals with impurities in new drug substances. researchgate.net The fundamental principle is to ensure that the level of any impurity present in a drug substance does not pose a safety risk to the patient.

The justification for the specific limits set for Decarbonyl zolmitriptan dihydrochloride involves several key considerations:

Qualification of the Impurity: Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. researchgate.net This often involves toxicological studies. If the impurity is also a significant metabolite in animal or human studies, it is generally considered qualified. The acceptance criteria for this compound are based on the levels that have been demonstrated to be safe in preclinical and clinical studies of zolmitriptan.

Reporting, Identification, and Qualification Thresholds: ICH guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. usp.org For a drug like zolmitriptan, any impurity found above the identification threshold must be structurally characterized. The limits set in the pharmacopoeias for this compound are well above the typical reporting threshold, indicating that it is a known and characterized impurity.

Process Capability: The manufacturing process for zolmitriptan is designed and controlled to consistently produce a drug substance with an impurity profile that meets the established specifications. The limits for this compound are also reflective of the capability of the manufacturing process to control its formation.

Good Manufacturing Practice (GMP) Considerations for Impurity Control

Good Manufacturing Practices (GMP) are a set of principles and procedures that, when followed, help ensure that pharmaceutical products are of consistently high quality. The control of impurities is a cornerstone of GMP. For a process-related impurity like this compound, several GMP considerations are critical:

Control of Starting Materials and Reagents: The quality of the starting materials and reagents used in the synthesis of zolmitriptan is crucial. Specifications are set for these materials to minimize the introduction of impurities that could lead to the formation of this compound.

Process Control and Monitoring: The manufacturing process is carefully designed and validated to control the formation of impurities. Critical process parameters (CPPs), such as temperature, pH, and reaction time, are monitored and controlled to ensure the process remains in a state of control. google.com For instance, the pH of the reaction mixture during certain steps of the zolmitriptan synthesis has been identified as a critical parameter in minimizing the formation of degradation impurities. google.com

In-Process Controls (IPCs): IPCs are tests conducted during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate and final product will conform to its specifications. IPCs may be used to monitor the levels of this compound at various stages of the synthesis.

Purification Procedures: The manufacturing process for zolmitriptan includes purification steps, such as crystallization, which are designed to remove impurities, including this compound, to the required levels. omicsonline.org The efficiency of these purification steps is validated to ensure their consistency.

Stability Studies: Stability studies are conducted on the drug substance to understand how the impurity profile may change over time under various storage conditions. This data helps to establish appropriate storage conditions and a re-test period for the drug substance.

Impact on Drug Product Specification and Release Criteria

The control of impurities in the drug substance has a direct impact on the specifications and release criteria for the final drug product. The principles for this are outlined in ICH Q3B(R2), which addresses impurities in new drug products.

The presence of this compound in the zolmitriptan drug substance will be considered when setting the specifications for the finished dosage form (e.g., tablets). Here’s how it impacts the drug product:

Degradation Products: In addition to impurities carried over from the drug substance, the drug product specification must also account for degradation products that may form during the manufacturing of the dosage form or during its shelf life. If this compound is also a degradation product of zolmitriptan, its level must be monitored in the drug product stability studies.

Setting Acceptance Criteria: The acceptance criteria for impurities in the drug product are established based on the safety data and the levels observed in the batches used in clinical trials. The limit for a specific impurity in the drug product will generally not be higher than the limit in the drug substance, unless justified and supported by safety data. The FDA recommends that if a degradation product is specified in the USP, the acceptance criterion should be set no higher than the official compendial limit. fda.gov

Analytical Procedures: The analytical methods used for testing the drug product must be validated to be able to accurately and precisely quantify this compound and other relevant impurities. These methods must be sensitive enough to detect impurities at the specified limits.

Release Testing: Before a batch of the drug product can be released for sale, it must be tested against the established specifications, including the limits for all specified impurities. This ensures that every batch of the drug product is of the required quality and is safe for patient use.

Advanced Research Topics and Future Perspectives

Development of Novel Analytical Techniques for Enhanced Sensitivity and Selectivity

The detection and quantification of Decarbonyl zolmitriptan (B1197) dihydrochloride (B599025), an impurity formed through the hydrolysis of Zolmitriptan, necessitates highly sensitive and selective analytical methods. Research has primarily focused on developing stability-indicating liquid chromatography techniques that can separate this degradant from the active pharmaceutical ingredient (API) and other process-related impurities.

Several high-performance liquid chromatography (HPLC) methods have been established. A common approach involves using a reversed-phase C18 column with a gradient mobile phase system. For instance, one validated method utilizes a phosphate (B84403) buffer (pH 9.85) mixed with methanol (B129727) and acetonitrile (B52724) as the mobile phase, which successfully separates Decarbonyl zolmitriptan (referred to as Imp-3) from Zolmitriptan and other impurities. nih.gov Another stability-indicating isocratic HPLC method achieved good separation on a Waters XTerra column with a mobile phase of ammonium (B1175870) formate (B1220265) and acetonitrile, detecting a major degradant formed under alkaline conditions, identified as (2S)-2-amino-3-[3-(2-dimethyl aminoethyl)-1H-5-indolyl]-propan-1-ol, the free base of Decarbonyl zolmitriptan. nih.gov The detection for these methods is typically performed using a UV detector at approximately 225 nm. nih.govnih.gov

To enhance sensitivity and selectivity, particularly for trace-level quantification, more advanced techniques are being explored. Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS) offers significant advantages in this regard. UPLC-MS/MS methods can provide lower limits of detection (LOD) and quantification (LOQ) and offer structural confirmation of the impurity. researchgate.net Capillary electrophoresis (CE) has also been identified as a powerful technique for impurity profiling of drugs with stereochemical centers, offering an alternative and often higher-resolution separation mechanism compared to HPLC. researchgate.net The development of such novel methods is crucial for the stringent quality control required in pharmaceutical manufacturing.

Table 1: Comparison of Analytical Methods for Zolmitriptan and Its Impurities

TechniqueColumn/CapillaryMobile Phase/BufferDetectionLOD/LOQ (for impurities)Reference
Isocratic RP-HPLCWaters XTerra (250x4.6 mm, 5 µm)0.02 M Ammonium Formate with 0.1% n-propylamine and Acetonitrile (80:20 v/v)UV at 225 nmLOD: 50-200 ng/ml; LOQ: 150-600 ng/ml nih.gov
Gradient RP-HPLCWaters X Terra RP18 (250 mm x 4.6 mm, 5 µm)Gradient of Phosphate buffer (pH 9.85):Methanol:Acetonitrile and Phosphate buffer (pH 9.85):AcetonitrileUV at 225 nmNot specified nih.gov
Gradient RP-HPLCInertsil ODS-3V (150x4.6 mm, 5µm)Gradient of Phosphate buffer (pH 3.0) and MethanolUV at 225 nmNot specified jocpr.com

Mechanistic Studies of Impurity Formation (in-depth chemical kinetics)

Decarbonyl zolmitriptan dihydrochloride is primarily formed through the hydrolytic degradation of Zolmitriptan. The mechanism involves the cleavage of the oxazolidinone ring, a reaction that is significantly accelerated under alkaline conditions. nih.gov Forced degradation studies have consistently shown that when Zolmitriptan is exposed to a basic medium (e.g., 0.1 N NaOH), it degrades to form a major impurity identified as (2S)-2-amino-3-[3-(2-dimethyl aminoethyl)-1H-5-indolyl]-propan-1-ol, which is the structure corresponding to Decarbonyl zolmitriptan. nih.govnih.gov

The reaction is a base-catalyzed hydrolysis of the cyclic carbamate (B1207046) (oxazolidinone) moiety. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ring. This leads to the opening of the five-membered ring to form a carbamate intermediate, which is subsequently hydrolyzed to yield the final amino alcohol product, Decarbonyl zolmitriptan, and carbonate.

While the qualitative pathway is well-established, detailed, in-depth chemical kinetic studies providing quantitative data such as reaction rate constants, order of reaction, and activation energy are not extensively reported in the available literature. Existing studies focus on the percentage of degradation over a set period. For example, one study reported approximately 15.25% degradation of Zolmitriptan to this impurity after 4 days in 0.1 N NaOH at ambient temperature. nih.govijpsonline.com Another study observed 17.5% degradation after just one hour in 0.1N NaOH. indexcopernicus.com A more significant degradation of 43.63% was seen after 3 days in 2 M NaOH. researchgate.net This information confirms the lability of the drug in alkaline environments but falls short of a full kinetic profile. Such studies would be invaluable for precisely predicting the rate of formation under various pH and temperature conditions.

Table 2: Summary of Zolmitriptan Degradation under Alkaline Conditions

ConditionDurationTemperature% Degradation of ZolmitriptanMajor Degradant FormedReference
0.1 N NaOH4 daysAmbient15.25%Decarbonyl zolmitriptan nih.gov
0.1 N NaOH1 hourNot specified17.5%Decarbonyl zolmitriptan indexcopernicus.com
2 M NaOH3 days25°C43.63%Decarbonyl zolmitriptan researchgate.net
1 N NaOHNot specified60°CSignificant degradationNot specified jocpr.com

Predictive Modeling for Impurity Formation (e.g., computational chemistry, QSAR for degradation)

Predictive modeling represents a frontier in pharmaceutical development for anticipating the formation of degradation impurities. Techniques like computational chemistry could be employed to model the hydrolysis mechanism of the oxazolidinone ring in Zolmitriptan at a molecular level. By calculating the energy barriers for the reaction pathway, it would be possible to understand the factors that influence the rate of formation of Decarbonyl zolmitriptan. This could include the effects of pH, solvent, and temperature.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the degradation propensity of Zolmitriptan and related molecules. While typically used for predicting biological activity, QSAR can also be adapted to model chemical reactivity and degradation (Quantitative Structure-Degradation Relationship, QSDR). Such a model would correlate structural features of the molecule with its observed degradation rate, allowing for the in-silico screening of new drug candidates for improved stability.

However, based on the conducted literature review, specific studies applying these predictive modeling techniques to the formation of Decarbonyl zolmitriptan have not been reported. This highlights a significant area for future research that could accelerate drug development by predicting and mitigating stability issues early in the process.

Strategies for Impurity Minimization and Control in Synthesis and Storage

Given that the formation of Decarbonyl zolmitriptan is primarily due to alkaline hydrolysis, strategies for its minimization focus on strict pH control during both synthesis and in the final drug product formulation and storage.

During synthesis, particularly in steps where alkaline conditions might be used, careful control of pH and temperature is essential to prevent the hydrolysis of the oxazolidinone ring. nih.gov In storage, formulating the drug product in a pH-buffered system away from the alkaline range is a key strategy. The stability data clearly indicates that Zolmitriptan is stable under acidic conditions but degrades significantly in alkaline media. nih.govresearchgate.net Therefore, maintaining a neutral to slightly acidic pH environment is critical for the stability of the final dosage form.

Another potential strategy involves the inclusion of stabilizing excipients. For instance, the use of antioxidants or chelating agents can be considered. A patent for an oral film formulation of a triptan suggests using thiol-group containing reducing agents, such as glutathione, to stabilize the drug against degradation. google.com While that patent focused on N-oxide and another specific impurity, the principle of using stabilizers to protect labile functional groups could be explored to prevent the hydrolysis of the oxazolidinone ring. Additionally, packaging the drug product in materials with low moisture permeability can help minimize hydrolysis by reducing the availability of water.

Impurity Profiling in Generic Drug Development

For generic drug manufacturers, establishing a comprehensive impurity profile that is qualitatively and quantitatively similar to the innovator's product is a fundamental regulatory requirement. The development and validation of stability-indicating analytical methods, as discussed in section 9.1, are the cornerstone of this process. jocpr.com

This compound, as a known degradation product, is a critical impurity that must be monitored in generic Zolmitriptan products. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate that any impurity exceeding the identification threshold must be characterized, and its level must be controlled within specified limits. ijpbs.com Therefore, generic drug development includes forced degradation studies to identify all potential degradants, including Decarbonyl zolmitriptan. indexcopernicus.com

The impurity profile of the generic product, generated during stability studies, is compared against the reference listed drug to ensure that no new or significantly higher levels of impurities are present. The analytical methods used must be able to reliably quantify Decarbonyl zolmitriptan at or below its specification limit throughout the product's shelf life. This ensures that the generic product is as safe and effective as the original.

Biosynthesis or Biotransformation of Zolmitriptan and its Related Compounds by Microorganisms (if any relevant studies)

The biotransformation of drugs by microorganisms is a field of study that can reveal novel metabolic pathways and generate new chemical entities. While human metabolism of Zolmitriptan is well-documented, leading primarily to an active N-desmethyl metabolite, information on its transformation by microorganisms is scarce in the reviewed literature. nih.govnih.gov

However, studies on the closely related triptan, Sumatriptan, demonstrate that microbial transformation of this class of compounds is possible. Research has shown that various bacteria, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Salmonella enterica, can transform Sumatriptan into several new metabolites. nih.govresearchgate.netmdpi.com The reactions involved include demethylation and other complex structural changes. Another patent describes the use of fungal species like Cunninghamella elegans for O-demethylation of pharmaceutical intermediates, showing the capability of microorganisms to perform specific chemical reactions on complex molecules. google.com

These findings suggest that a similar potential for microbial biotransformation exists for Zolmitriptan. Such transformations could theoretically affect the oxazolidinone ring, potentially leading to Decarbonyl zolmitriptan or other related compounds through enzymatic hydrolysis. However, to date, no specific studies detailing the biotransformation of Zolmitriptan by microorganisms to produce Decarbonyl zolmitriptan or other metabolites have been identified. This remains an open area for future investigation.

Long-term Stability Projections and Shelf-life Determination Based on Impurity Accumulation

The determination of a drug product's shelf-life is intrinsically linked to its stability and the rate at which impurities, such as this compound, accumulate over time. Stability-indicating analytical methods are employed to monitor the levels of degradation products during long-term and accelerated stability studies as mandated by ICH guidelines. indexcopernicus.comijpbs.com

Forced degradation studies provide the initial insight into which impurities are likely to form. As Decarbonyl zolmitriptan is a known product of alkaline hydrolysis, its accumulation is a key parameter to monitor, especially in liquid or semi-solid formulations where hydrolysis is more probable. nih.gov During stability testing of Zolmitriptan tablets, unknown impurities appearing at levels of 0.30% to 0.50% have triggered comprehensive characterization studies. ijpbs.com

Data on the rate of accumulation of Decarbonyl zolmitriptan under defined storage conditions (e.g., 25°C/60% RH and accelerated conditions like 40°C/75% RH) are collected over several time points. jetir.org This data can be used to model the kinetics of degradation. Although complex kinetic models are possible, often a zero- or first-order kinetic model is used to project the time at which the impurity level will reach its specified acceptance criterion. This projection, along with the stability of other quality attributes, is used to establish the retest period for the drug substance and the shelf-life for the drug product, ensuring that the product remains safe and effective for the patient throughout its use.

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for decarbonyl zolmitriptan dihydrochloride, and how do they differ from zolmitriptan synthesis?

  • Methodological Answer : The synthesis of zolmitriptan typically involves a multi-step process, including nitro reduction, cyclization, and diazotation, as described in the one-pot synthesis by Patel et al. . For this compound, modifications are required to remove the carbonyl group. This may involve reductive amination or selective cleavage using reagents like sodium borohydride under controlled pH. Analytical validation (e.g., HPLC, NMR) is critical to confirm structural integrity and purity (>99% by COA standards) .

Q. How can UV-Vis spectroscopy be optimized for quantifying this compound in experimental formulations?

  • Methodological Answer : Zolmitriptan exhibits maximum absorption at 283 nm, with linearity in the range of 1–10 µg/mL (R² = 0.996) . For the decarbonyl derivative, preliminary wavelength scans (200–400 nm) should identify the optimal λmax. Calibration curves must be validated using triplicate measurements across 3–5 concentrations, with strict adherence to Beer-Lambert law parameters. Matrix effects (e.g., excipients in formulations) require correction via standard addition methods .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, with humidity <30% to prevent hydrolysis of the dihydrochloride salt . Stability studies should include accelerated degradation testing (40°C/75% RH for 6 months) monitored via HPLC to assess impurity profiles .

Advanced Research Questions

Q. How can experimental designs address contradictory data on the hemodynamic effects of zolmitriptan derivatives in preclinical models?

  • Methodological Answer : Inconsistencies in portal pressure modulation (e.g., transient vs. sustained effects ) may arise from differences in animal models (e.g., cirrhotic vs. healthy rats) or dosing regimens. Use a crossover design with blinded assessments to minimize bias. Statistical analysis should employ mixed-effects ANOVA to account for intra-subject variability, with post hoc tests (e.g., Tukey’s) for pairwise comparisons .

Q. What strategies enhance the bioavailability of this compound in nasal or oral formulations?

  • Methodological Answer : Solid lipid nanoparticles (SLNs) or fast-dissolving films (e.g., using PVA/MD polymers) improve solubility and mucosal adhesion . For nasal delivery, optimize particle size (<200 nm via dynamic light scattering) and zeta potential (>±30 mV for stability). In vitro release profiles (using Franz diffusion cells) and in vivo pharmacokinetic studies (Cmax, Tmax, AUC) are essential for validation .

Q. How do dihydrochloride salts influence the pharmacokinetic-pharmacodynamic (PK-PD) relationship compared to hydrochloride forms?

  • Methodological Answer : Dihydrochloride salts enhance aqueous solubility and dissolution rates, which may increase bioavailability. Conduct parallel studies comparing salt forms using LC-MS/MS for plasma concentration analysis. PK-PD modeling (e.g., compartmental analysis with NONMEM) can quantify differences in receptor binding affinity (e.g., 5-HT1B/1D) and elimination half-life .

Q. What mechanisms explain synergistic effects between this compound and beta-blockers like propranolol?

  • Methodological Answer : Zolmitriptan reduces portal pressure via 5-HT1B/1D agonism, while propranolol inhibits β-adrenergic signaling. In vitro assays (e.g., cAMP modulation in mesenteric artery cells) reveal additive effects on vasoconstriction . Use isobolographic analysis to confirm synergy, with combination index (CI) <1 indicating potentiation. Dose-response curves should be generated using logarithmic concentrations .

Data Analysis and Reporting Guidelines

Q. How should researchers resolve discrepancies in toxicological profiles between zolmitriptan and its derivatives?

  • Methodological Answer : Comparative toxicity studies (e.g., Ames test for mutagenicity, micronucleus assay for genotoxicity) must follow OECD guidelines. Address contradictions by evaluating species-specific metabolism (e.g., human hepatocyte models vs. rodent in vivo data) . Meta-analyses of existing RTECS entries (e.g., Zolmitriptan RTECS RQ2707000) can identify gaps requiring further investigation .

Q. What statistical frameworks are optimal for analyzing dose-dependent responses in preclinical studies?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC50/IC50 values. For non-parametric data, the Mann-Whitney U test or Kruskal-Wallis ANOVA with Dunn’s correction is appropriate. Report effect sizes (e.g., Cohen’s d) and confidence intervals to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.